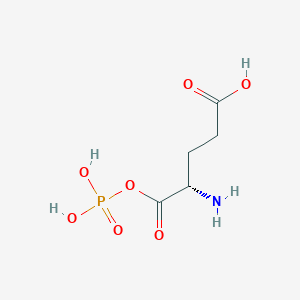![molecular formula C17H18N2O2 B12603780 [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile CAS No. 875153-11-0](/img/structure/B12603780.png)
[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile is an organic compound with a complex structure that includes a dioxane ring and a butylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile typically involves the reaction of 4-butylbenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acid catalysts like p-toluenesulfonic acid for the formation of the dioxane ring, and bases like sodium ethoxide for the final step.
Solvents: Common solvents include ethanol and toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
- [5-(4-Methylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile
- [5-(4-Ethylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile
- [5-(4-Propylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile
Uniqueness
Compared to similar compounds, [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile has a longer alkyl chain, which can influence its physical and chemical properties. This uniqueness can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
875153-11-0 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
2-[5-(4-butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C17H18N2O2/c1-2-3-4-13-5-7-14(8-6-13)16-11-20-17(21-12-16)15(9-18)10-19/h5-8,16H,2-4,11-12H2,1H3 |
Clave InChI |
CVNQTZZQZCYFNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2COC(=C(C#N)C#N)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


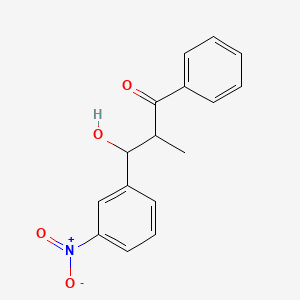
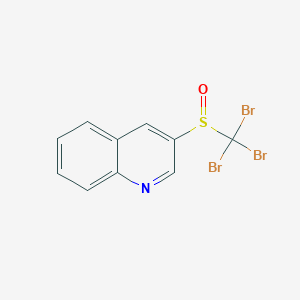
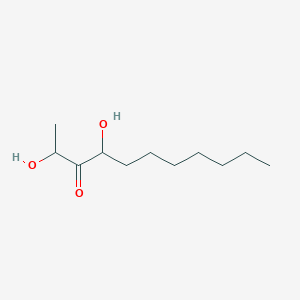
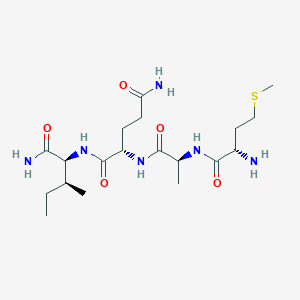
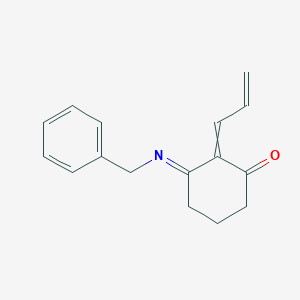

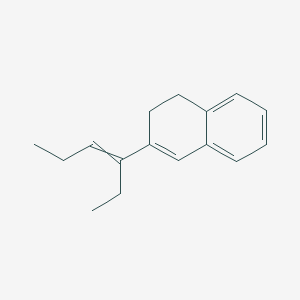
![N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide](/img/structure/B12603731.png)
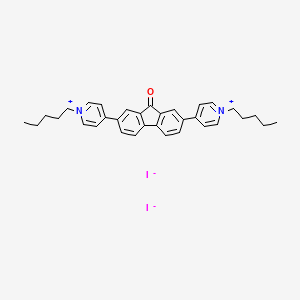
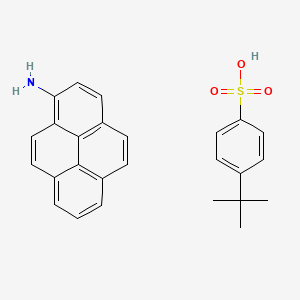
![Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)](/img/structure/B12603754.png)
